N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a phenoxy group, a chloro substituent, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine typically involves the reaction of 2-chloro-4-methylphenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(2-chloro-4-methylphenoxy)ethyl]amine. This intermediate is then reacted with butan-2-one in the presence of a reducing agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, ammonia, ethanol or water as solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated products.
Scientific Research Applications
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylphenoxyacetic acid: A herbicide with similar structural features but different functional groups.
2,4-dichlorophenoxyacetic acid: Another herbicide with two chloro substituents and a carboxylic acid group.
2,4,5-trichlorophenoxyacetic acid: A herbicide with three chloro substituents and a carboxylic acid group.
Uniqueness
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine is unique due to its combination of a phenoxy group, a chloro substituent, and an amine group
Properties
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.C2H2O4/c1-4-11(3)15-7-8-16-13-6-5-10(2)9-12(13)14;3-1(4)2(5)6/h5-6,9,11,15H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFRNEQTUKTKFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=C(C=C(C=C1)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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